Home > Products > Screening Compounds P138423 > Mal-Gly-PAB-Exatecan-D-glucuronic acid
Mal-Gly-PAB-Exatecan-D-glucuronic acid -

Mal-Gly-PAB-Exatecan-D-glucuronic acid

Catalog Number: EVT-10989022
CAS Number:
Molecular Formula: C47H45FN6O17
Molecular Weight: 984.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-Gly-PAB-Exatecan-D-glucuronic acid is a complex compound that combines a potent cytotoxic agent, exatecan, with a glucuronic acid moiety through a series of linkers. This compound is primarily designed for use in targeted cancer therapies, particularly as part of antibody-drug conjugates (ADCs). The integration of glucuronic acid enhances the solubility and stability of the compound, facilitating its delivery to cancer cells while minimizing systemic toxicity.

Source

The compound derives from modifications of exatecan, a derivative of camptothecin known for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication. The addition of the glycine and p-aminobenzyl (PAB) linkers, as well as the glucuronic acid unit, is intended to improve the pharmacokinetic properties and therapeutic efficacy of exatecan in ADC formulations .

Classification

Mal-Gly-PAB-Exatecan-D-glucuronic acid can be classified under several categories:

  • Chemical Class: Antibody-drug conjugate
  • Mechanism: Topoisomerase I inhibitor
  • Therapeutic Area: Oncology
Synthesis Analysis

Methods

The synthesis of Mal-Gly-PAB-Exatecan-D-glucuronic acid involves multiple steps, typically starting with the preparation of the PAB linker followed by conjugation to exatecan. The process may utilize solid-phase peptide synthesis techniques for linker assembly and solution-phase methods for final conjugation.

Technical Details

  1. Linker Preparation: The p-aminobenzyl linker is synthesized from p-nitroaniline through reduction and subsequent coupling reactions.
  2. Payload Attachment: Exatecan is linked to the PAB moiety using amide bond formation, often facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC).
  3. Glucuronidation: The final step involves attaching glucuronic acid via an O-glycosidic bond, which can be achieved through enzymatic methods or chemical glycosylation techniques .
Molecular Structure Analysis

Structure

The molecular structure of Mal-Gly-PAB-Exatecan-D-glucuronic acid features:

  • A central exatecan core responsible for cytotoxic activity.
  • A glycine residue providing flexibility and solubility.
  • A p-aminobenzyl moiety facilitating stable attachment to antibodies.
  • A glucuronic acid unit enhancing solubility and providing a site for enzymatic cleavage.

Data

Chemical Reactions Analysis

Reactions

Mal-Gly-PAB-Exatecan-D-glucuronic acid undergoes several key reactions:

  1. Hydrolysis: The O-glycosidic bond can be cleaved by β-glucuronidase, releasing exatecan within target cells.
  2. Amide Bond Formation: The coupling between PAB and exatecan involves standard amide bond formation reactions.
  3. Stability Studies: Various stability assays are conducted to assess the resistance of the linker-payload construct against premature cleavage in circulation .

Technical Details

The stability of Mal-Gly-PAB-Exatecan-D-glucuronic acid is critical for its efficacy. Studies often involve evaluating its behavior in biological fluids and determining its half-life using pharmacokinetic models.

Mechanism of Action

Process

Mal-Gly-PAB-Exatecan-D-glucuronic acid operates through a targeted delivery mechanism:

  1. Targeting: The ADC binds specifically to cancer cell surface antigens via an attached antibody.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Payload Release: Once inside, β-glucuronidase cleaves the glucuronide bond, releasing exatecan which then inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells .

Data

In vitro studies have demonstrated that this mechanism results in potent cytotoxicity against various cancer cell lines, with enhanced efficacy compared to non-targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in aqueous solutions due to the glucuronic acid component.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but is sensitive to enzymatic cleavage.
  • pH Sensitivity: The solubility profile may vary with changes in pH; optimal activity is often observed at physiological pH levels.

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography (HPLC) are commonly employed to analyze purity and stability profiles during development studies .

Applications

Scientific Uses

Mal-Gly-PAB-Exatecan-D-glucuronic acid has several applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used in developing targeted therapies for various cancers, including breast and gastric cancers.
  2. Research Tool: Serves as a model compound for studying drug-linker interactions and optimizing ADC formulations.
  3. Pharmacokinetic Studies: Utilized in studies assessing drug metabolism and distribution profiles in vivo.

This compound represents a significant advancement in targeted cancer therapy, offering improved efficacy while minimizing off-target effects associated with traditional chemotherapeutics.

Introduction to Antibody-Drug Conjugates (ADCs) and Mal-Gly-PAB-Exatecan-D-glucuronic Acid

Evolution of Antibody-Drug Conjugate Technology and Targeted Cancer Therapeutics

The conceptual foundation of antibody-drug conjugates (Antibody-Drug Conjugates) was established by Paul Ehrlich's "magic bullet" hypothesis in 1897, envisioning targeted therapies that selectively deliver cytotoxic agents to diseased cells while sparing healthy tissues [9]. Modern Antibody-Drug Conjugate technology has evolved through three distinct generations:

  • First-generation Antibody-Drug Conjugates (1990s-2000s): Characterized by murine antibodies, chemically labile linkers, and moderately potent payloads (e.g., gemtuzumab ozogamicin). These suffered from immunogenicity, premature payload release, and suboptimal therapeutic indices [6] [9].
  • Second-generation Antibody-Drug Conjugates (2010s): Featured humanized antibodies, more stable linkers, and highly potent payloads (e.g., brentuximab vedotin and trastuzumab emtansine). Enhanced target specificity and improved pharmacokinetics led to better clinical outcomes [2] [6].
  • Third-generation Antibody-Drug Conjugates (2020s-present): Incorporate engineered antibodies, novel conjugation technologies, and diversified payload mechanisms (e.g., trastuzumab deruxtecan). Innovations include site-specific conjugation, cleavable linkers with tumor microenvironment sensitivity, and payloads beyond traditional microtubule disruptors [6] [10].

Table 1: Evolution of Antibody-Drug Conjugate Technology

GenerationAntibody EngineeringLinker TechnologyPayload Potency (IC₅₀)Representative Agents
FirstMurine originAcid-labile hydrazoneMicromolar rangeGemtuzumab ozogamicin
SecondHumanized/chimericPeptide-cleavableLow nanomolar rangeBrentuximab vedotin
ThirdEngineered cysteine residuesEnzyme-cleavableSub-nanomolar rangeTrastuzumab deruxtecan

A critical advancement has been payload diversification, expanding from conventional DNA-damaging agents to include topoisomerase inhibitors, immunomodulators, and protein degraders [10]. This evolution directly enabled the development of advanced payloads like Mal-Gly-PAB-Exatecan-D-glucuronic acid, which exemplifies third-generation bioconjugation strategies.

Role of Mal-Gly-PAB-Exatecan-D-glucuronic Acid in Advancing Payload Delivery Systems

Mal-Gly-PAB-Exatecan-D-glucuronic acid (C₄₇H₄₅FN₆O₁₇; CAS 2763252-25-9) represents a sophisticated prodrug system designed to enhance tumor-selective payload activation [1] [5] [8]. Its molecular architecture integrates three functional components:

  • Maleimidocaproyl-Glycine (Mal-Gly): Provides thiol-reactive maleimide group for stable conjugation to antibody cysteine residues, forming thioether bonds that resist premature cleavage in circulation [8].
  • para-Aminobenzyloxycarbonyl (PAB) spacer: Incorporates an enzyme-cleavable moiety responsive to tumor-associated hydrolases, particularly cathepsin B, which is overexpressed in malignant tissues [8] [10].
  • Exatecan-D-glucuronic acid prodrug: Features the potent topoisomerase I inhibitor exatecan masked with glucuronic acid. This modification enhances solubility and prevents cytotoxic activity until enzymatic cleavage by β-glucuronidase within tumor microenvironments [1] [8].

Table 2: Structural Components of Mal-Gly-PAB-Exatecan-D-glucuronic Acid

ComponentChemical FunctionBiological Role
Maleimidocaproyl-GlycineThiol-reactive conjugation handleStable linkage to antibody carrier
para-AminobenzyloxycarbonylEnzyme-sensitive spacer (cathepsin B cleavage site)Tumor-specific payload release
ExatecanPotent topoisomerase I inhibitor (IC₅₀ < 1 nM)DNA damage induction in cancer cells
D-glucuronic acidHydrophilic sugar moietyProdrug masking; β-glucuronidase-mediated activation

This design achieves three critical advancements: (1) Enhanced plasma stability through dual prodrug masking (glucuronide) and stabilized linker (PAB); (2) Tumor-selective activation via β-glucuronidase, which is overexpressed in solid tumors; and (3) Bystander effect potential due to membrane permeability of activated exatecan [8] [10].

Scope of Research and Clinical Relevance in Oncology

Mal-Gly-PAB-Exatecan-D-glucuronic acid addresses two fundamental challenges in Antibody-Drug Conjugate development: therapeutic index limitation and tumor heterogeneity. Its mechanism enables:

  • Stratified payload release: Sequential activation requires both linker cleavage (via cathepsin B) and glucuronide removal (via β-glucuronidase), predominantly occurring in tumor microenvironments rather than normal tissues [1] [8].
  • Activity against heterogeneous tumors: Activated exatecan diffuses into neighboring cells, potentially targeting antigen-negative cancer subpopulations within heterogeneous tumors [8] [10].
  • Combinatorial potential: As a topoisomerase I inhibitor payload, it may synergize with DNA repair inhibitors (e.g., PARP inhibitors) and immunotherapies [7] [10].

Current research focuses on conjugating this payload to antibodies targeting solid tumor antigens such as HER2, TROP2, and Nectin-4, where conventional payloads face limitations due to stromal barriers and variable antigen expression [1] [8]. Preclinical studies demonstrate potent activity in patient-derived xenograft models of breast, lung, and gastrointestinal cancers, supporting its clinical translation for difficult-to-treat malignancies [8].

Properties

Product Name

Mal-Gly-PAB-Exatecan-D-glucuronic acid

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C47H45FN6O17

Molecular Weight

984.9 g/mol

InChI

InChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1

InChI Key

UNHOOUVLRYPIIK-VBWIOPQNSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.